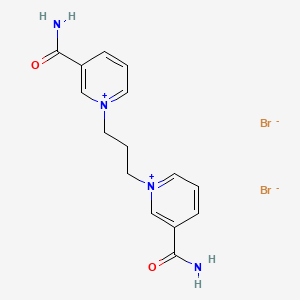
Pyridinium, 1,1'-trimethylenebis(3-carbamoyl-, dibromide, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate) is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . Pyridinium salts have been extensively studied due to their intriguing properties and wide range of applications in different fields.
Preparation Methods
The synthesis of pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate) typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method involves the reduction of 1,1’-trimethylenebis(pyridinium) dibromide with sodium amalgam, which produces the cyclomers of 1,1’-trimethylene-bis(pyridinyl) diradical . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure the desired product is obtained.
Chemical Reactions Analysis
Pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium amalgam for reduction and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original pyridinium salt.
Scientific Research Applications
Pyridinium salts, including pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate), have numerous scientific research applications. They are used in the development of pyridinium ionic liquids, which have unique properties and are used in various industrial processes . Additionally, these compounds have shown potential as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors . Their applications extend to materials science and biological research, particularly in gene delivery systems .
Mechanism of Action
The mechanism of action of pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate) can be compared with other similar pyridinium salts, such as pyridinium, 1,1’-tetramethylenebis(3-carbamoyl-, dibromide). While both compounds share similar structural features, their unique properties and reactivity can differ based on the length of the alkyl chain and the presence of additional functional groups. This uniqueness makes each compound suitable for specific applications and research purposes.
Properties
CAS No. |
19293-84-6 |
|---|---|
Molecular Formula |
C15H18Br2N4O2 |
Molecular Weight |
446.14 g/mol |
IUPAC Name |
1-[3-(3-carbamoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-3-carboxamide;dibromide |
InChI |
InChI=1S/C15H16N4O2.2BrH/c16-14(20)12-4-1-6-18(10-12)8-3-9-19-7-2-5-13(11-19)15(17)21;;/h1-2,4-7,10-11H,3,8-9H2,(H2-2,16,17,20,21);2*1H |
InChI Key |
FCTKKXXFUCSLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


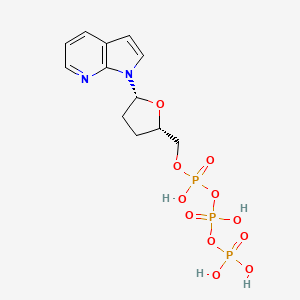

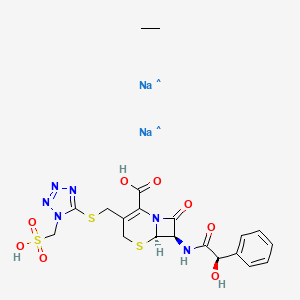
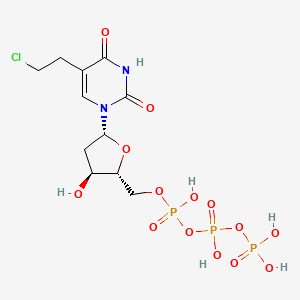

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one](/img/structure/B15196856.png)
![[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B15196857.png)
![Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate](/img/structure/B15196867.png)

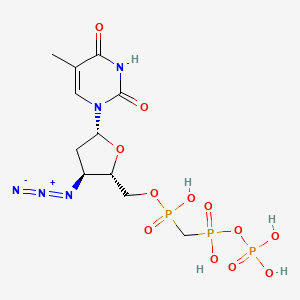
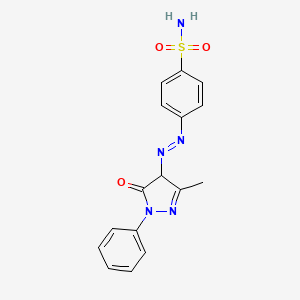
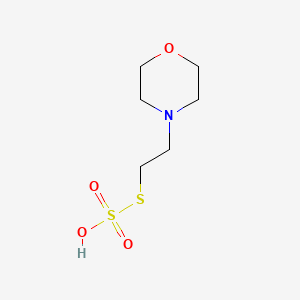
![(1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B15196909.png)

